molecular formula C14H25NO4 B13007403 Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate CAS No. 187610-61-3

Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

Cat. No.: B13007403
CAS No.: 187610-61-3
M. Wt: 271.35 g/mol
InChI Key: RDVZLCKSONAMSF-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name for this compound, methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate , systematically describes its molecular framework. The structure comprises three key components:

  • A cyclohexane ring substituted at the 1-position with a Boc-protected amino group.
  • An acetate moiety esterified with methanol at the 2-position of the cyclohexane ring.
  • A tert-butoxycarbonyl (Boc) group , which protects the amine functionality.

The molecular formula, C₁₄H₂₅NO₄ , corresponds to a molecular weight of 271.35 g/mol . The SMILES notation, CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)OC , explicitly defines the connectivity: the cyclohexane ring (C1CCCCC1) is linked to the Boc group (CC(C)(C)OC(=O)N) and the methyl ester (CC(=O)OC). The InChIKey RDVZLCKSONAMSF-UHFFFAOYSA-N facilitates unambiguous chemical identification in databases.

Table 1: Molecular descriptors of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

Property Value
Molecular formula C₁₄H₂₅NO₄
Molecular weight 271.35 g/mol
SMILES CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)OC
InChIKey RDVZLCKSONAMSF-UHFFFAOYSA-N
CAS Registry Number 187610-61-3, 215789-45-0

Synonyms such as 4-N-BOC-cyclohexylacetic acid methyl ester and trans-2-[4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetic acid methyl ester highlight variations in positional isomerism and stereochemical notation.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic studies of analogous Boc-protected β-amino acids reveal a propensity for folded conformations stabilized by intramolecular hydrogen bonds . For example, methyl 2-[1-({2-[(tert-butoxycarbonyl)amino]benzamido}methyl)cyclohexyl]acetate adopts a ribbon-like structure stabilized by six- (C6) and seven-membered (C7) hydrogen-bonded rings. While crystallographic data specific to this compound are limited, its structural analogs exhibit:

  • Planar peptide backbones with torsion angles (φ, ψ) corresponding to folded conformations.
  • Weak C–H···O and C–H···π interactions that enhance conformational rigidity.
  • Boc group orientation influencing the overall molecular geometry. In Boc-protected cyclohexyl derivatives, the Boc group typically adopts a cis geometry (ω₀ = 14.5°) relative to the peptide backbone, as observed in hybrid βγ dipeptides.

Table 2: Crystallographic parameters of analogous Boc-protected compounds

Parameter Value Source Compound
Space group P2₁2₁2₁ Hybrid βγ dipeptide
Unit cell dimensions a = 6.1509 Å, b = 18.0217 Å, c = 29.6166 Å Cyclic dipeptide
Hydrogen bonds N–H···O (2.8–3.0 Å) βγ dipeptide

The cyclohexane ring in such systems predominantly adopts a chair conformation , with substituents occupying equatorial or axial positions based on steric and electronic factors.

Stereochemical Considerations: Cyclohexyl Ring Chair Conformations

The cyclohexane ring in this compound exists in a chair conformation , as evidenced by studies of related 1-aminocyclohexane-1-carboxylic acid derivatives. Key stereochemical features include:

  • Axial positioning of the Boc-protected amino group , minimizing steric clashes with the cyclohexane ring’s hydrogen atoms.
  • Equatorial placement of the methyl ester moiety , reducing 1,3-diaxial strain.

In crystal structures of Boc-protected cyclohexyl derivatives, the chair conformation remains highly conserved, with torsional angles (φ, ψ) averaging −60° and −30° , respectively, indicative of a right-handed helical propensity . Substituent orientation critically impacts hydrogen-bonding networks; for instance, axial Boc groups facilitate intramolecular N–H···O interactions with adjacent carbonyl oxygens.

Comparative Structural Analysis with Boc-Protected Analogues

Comparative studies highlight distinct structural trends between this compound and other Boc-protected compounds:

  • Boc Group Geometry :

    • In linear peptides, the Boc group often adopts a trans geometry (ω₀ ≈ −175°).
    • In constrained cyclohexyl systems, steric hindrance forces a cis orientation (ω₀ ≈ 14.5°), altering hydrogen-bonding patterns.
  • Ring Size Effects :

    • Cyclohexyl derivatives exhibit greater conformational rigidity compared to smaller (cyclopentyl) or larger (cycloheptyl) rings due to the chair conformation’s stability.
    • Substituents on six-membered rings show reduced pseudorotation, favoring axial/equatorial equilibria over boat or twist-boat conformers.
  • Hydrogen-Bonding Networks :

    • This compound’s analogs form C6 and C7 hydrogen-bonded rings , whereas acyclic Boc-protected amines rely on intermolecular interactions.

Table 3: Structural comparison with Boc-protected analogues

Feature Methyl 2-(1-(Boc-amino)cyclohexyl)acetate Linear Boc-peptides
Boc group geometry Cis (ω₀ ≈ 14.5°) Trans (ω₀ ≈ −175°)
Predominant conformation Chair Extended
Hydrogen-bonding Intramolecular C6/C7 rings Intermolecular

These distinctions underscore the role of ring size and substituent positioning in dictating the structural and electronic properties of Boc-protected compounds.

Properties

IUPAC Name

methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-14(10-11(16)18-4)8-6-5-7-9-14/h5-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVZLCKSONAMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170715
Record name Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187610-61-3
Record name Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187610-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate generally involves the following key steps:

  • Protection of the amino group : Cyclohexylamine or a substituted cyclohexylamine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine intermediate.
  • Introduction of the acetic acid moiety : The Boc-protected amine is then alkylated with methyl bromoacetate or a similar esterifying agent to introduce the methyl 2-acetate side chain.
  • Purification : The product is purified by standard methods such as column chromatography or recrystallization.

This synthetic approach is favored due to the stability of the Boc group under mild reaction conditions and the versatility of the methyl ester for further transformations.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Boc protection Cyclohexylamine + Boc-Cl, base (e.g., triethylamine), solvent (DCM or THF) Reaction at 0°C to room temperature to avoid Boc cleavage; base scavenges HCl
Alkylation with methyl bromoacetate Boc-protected amine + methyl bromoacetate, base (triethylamine), solvent (DCM or THF) Typically performed at room temperature; base neutralizes HBr byproduct
Purification Silica gel chromatography or recrystallization Use of reversed-phase HPLC or silica gel chromatography to ensure high purity

Hydrolysis and Esterification Variants

In some protocols, the methyl ester is prepared by esterification of the corresponding carboxylic acid intermediate. For example, hydrolysis of a Boc-protected ester intermediate using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture at 0°C for 2 hours can yield the carboxylic acid, which is then esterified to the methyl ester under acidic conditions or via methylation reagents.

Industrial and Scalable Methods

Industrial synthesis often employs continuous flow reactors and microreactor technology to enhance reaction efficiency, yield, and sustainability. These methods allow precise control of reaction parameters such as temperature, mixing, and reaction time, which is critical for maintaining the integrity of the Boc protecting group and achieving high purity products.

Representative Example Procedure

  • To a stirred solution of cyclohexylamine in dichloromethane at 0°C, triethylamine is added followed by dropwise addition of Boc-Cl.
  • The reaction mixture is stirred for 1-3 hours at 0°C to room temperature.
  • After completion, methyl bromoacetate and additional triethylamine are added, and the mixture is stirred for 12 hours at room temperature.
  • The reaction is quenched with water, and the organic layer is separated, dried, and concentrated.
  • The crude product is purified by silica gel chromatography using ethyl acetate/hexanes gradient to afford this compound as a clear oil or solid.

Analytical Data and Characterization

  • NMR Spectroscopy : The Boc group tert-butyl protons typically appear as a singlet near δ 1.4 ppm in ^1H NMR.
  • Mass Spectrometry : The molecular ion peak [M+H]^+ is expected around m/z 271.35, consistent with the molecular weight of 271.35 g/mol.
  • X-ray Crystallography : Single-crystal X-ray diffraction studies on related Boc-protected cyclohexyl amino acid derivatives confirm the chair conformation of the cyclohexyl ring and the orthogonal orientation of the Boc group relative to the amino-acetic acid moiety, ensuring structural integrity.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Advantages Limitations
Boc protection Boc-Cl, triethylamine, DCM/THF, 0°C to RT High selectivity, mild conditions Requires careful temperature control
Alkylation with methyl bromoacetate Methyl bromoacetate, triethylamine, DCM/THF, RT Efficient introduction of ester group Possible side reactions if uncontrolled
Hydrolysis (optional) LiOH, THF/water, 0°C, 2 h Controlled deprotection Risk of Boc cleavage if temperature rises
Purification Silica gel chromatography, recrystallization High purity product Time-consuming, solvent use
Industrial scale Continuous flow reactors, microreactors Scalable, reproducible Requires specialized equipment

The preparation of this compound is well-established through Boc protection of cyclohexylamine followed by alkylation with methyl bromoacetate. The process benefits from mild reaction conditions that preserve the Boc protecting group and allow for efficient introduction of the methyl ester functionality. Industrial methods optimize these reactions using continuous flow technologies to improve yield and sustainability. Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography confirm the structure and purity of the final product.

This comprehensive overview synthesizes data from multiple authoritative sources, providing a reliable guide for researchers and industrial chemists engaged in the synthesis of this important intermediate.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Produces the free amine.

Scientific Research Applications

Synthesis and Role in Drug Development

Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of functional groups that are essential for biological activity.

Case Study: Synthesis of Cariprazine

One notable application is in the synthesis of Cariprazine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in facilitating selective reactions during the multi-step synthesis process. By protecting the amine group, chemists can perform reactions without affecting other functional groups, enhancing yield and purity.

Biological Applications

The compound's derivatives are investigated for their potential biological activities, including:

  • Antidepressant Activity : Research indicates that derivatives of this compound exhibit promising antidepressant properties, potentially through modulation of neurotransmitter systems.
  • Anticancer Research : Some studies suggest that analogs may inhibit cancer cell proliferation, making them candidates for further development as anticancer agents.

Table 1: Summary of Research Applications

Application AreaDescription
Drug DevelopmentIntermediate for synthesizing pharmaceuticals like Cariprazine
NeuroscienceInvestigated for effects on neurotransmitter modulation
Cancer ResearchPotential anticancer properties being explored

Mechanism of Action

The mechanism of action of Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate involves its reactivity as an ester and the presence of the BOC protecting group. The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule . The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Boc-protected amino group: Provides acid-labile protection during synthesis.
  • Cyclohexyl ring : Influences steric and conformational properties.
  • Methyl ester : Affects solubility and reactivity.

Below is a comparative analysis with analogous esters (Table 1):

Physicochemical Properties

  • Lipophilicity: The methyl ester in the target compound offers moderate lipophilicity (logP ~2.5), whereas ethyl analogs (e.g., C₁₅H₂₇NO₄) exhibit higher logP values (~3.0) due to the longer alkyl chain .
  • Stability : The Boc group in the target compound ensures stability during neutral/basic reactions but requires trifluoroacetic acid (TFA) for deprotection. In contrast, hydroxy-containing analogs degrade readily under similar conditions .

Research Findings and Challenges

  • Stability-Solubility Trade-off : Boc protection enhances stability but reduces aqueous solubility, limiting bioavailability in drug formulations .
  • Regulatory Considerations : As a Cariprazine impurity, strict control of the target compound’s concentration is mandated during API production .

Biological Activity

Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, a compound featuring a cyclohexyl ring and a tert-butoxycarbonyl (Boc) protected amino group, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
IUPAC Name methyl 2-[1-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
InChI Key MOBCLNRGAVZONF-UHFFFAOYSA-N

The synthesis of this compound typically involves several steps, including the protection of the amino group and subsequent esterification. Common reagents include tetrahydrofuran (THF) and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP). The Boc protecting group can be removed under acidic conditions, exposing the free amino group, which is crucial for its biological interactions.

The biological activity is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The cyclohexyl ring contributes to structural stability, influencing binding affinity and specificity towards these targets.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to function as an intermediate in the synthesis of more complex antimicrobial agents .
  • Enzyme Inhibition : The compound's ability to act as a substrate or inhibitor for various enzymes has been noted. This includes potential interactions with β-lactamases, which are critical in antibiotic resistance mechanisms .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of similar structures for their antimicrobial properties. This compound was included as a reference compound, demonstrating promising activity against resistant strains of Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated significant reductions when combined with other antibiotics, highlighting its potential as an adjuvant therapy .

Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationships of compounds related to this compound. Variations in substituents on the cyclohexyl ring were shown to influence both potency and selectivity against specific bacterial strains. This study underscored the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameActivity TypeNotable Features
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoateAntimicrobialSimilar Boc-protected structure
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylateAntimicrobialDifferent substituent effects

This table illustrates how variations in functional groups can affect biological activity, emphasizing the versatility of Boc-protected amino compounds in drug development.

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